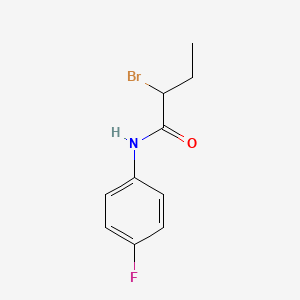

2-bromo-N-(4-fluorophenyl)butanamide

Description

2-Bromo-N-(4-fluorophenyl)butanamide is a brominated amide derivative characterized by a four-carbon butanamide backbone, a bromine atom at the second carbon position, and a 4-fluorophenyl group attached to the amide nitrogen. This compound shares structural motifs with pharmacologically active amides (e.g., fentanyl analogs) and serves as a versatile intermediate in organic synthesis . Its molecular formula is C₁₀H₁₁BrFNO, with a molecular weight of 260.10 g/mol. The fluorophenyl substituent introduces steric and electronic effects, while the bromine atom may influence reactivity and crystallographic packing via halogen interactions .

Properties

IUPAC Name |

2-bromo-N-(4-fluorophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILDYQZQIHEIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291874 | |

| Record name | 2-Bromo-N-(4-fluorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-35-5 | |

| Record name | 2-Bromo-N-(4-fluorophenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(4-fluorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorophenyl)butanamide typically involves the bromination of N-(4-fluorophenyl)butanamide. This can be achieved by reacting N-(4-fluorophenyl)butanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-fluorophenyl)butanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide or potassium thiocyanate in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution: Formation of N-(4-fluorophenyl)butanamide derivatives.

Reduction: Formation of N-(4-fluorophenyl)butylamine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-(4-fluorophenyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and fluorophenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Bromo-N-(4-fluorophenyl)acetamide

- Structure: Shorter two-carbon acetamide chain (C₈H₈BrFNO; MW 215.06 g/mol).

- Crystallographic studies of similar acetamides (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) reveal planar amide groups and intermolecular hydrogen bonding (N–H⋯O), which stabilize crystal lattices .

N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide

- Structure: Features a bromo-methylphenyl group (C₁₇H₁₈BrNO; MW 332.23 g/mol) and a phenyl-substituted butanamide chain.

- Key Differences :

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Nitrophenyl substituent instead of fluorophenyl (C₁₃H₉BrN₂O₃; MW 321.13 g/mol).

- Key Differences :

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

- Structure : Branched propanamide chain with a methyl group (C₁₀H₁₁BrN₂O₃; MW 287.11 g/mol).

- The nitro group enhances thermal stability, as observed in differential scanning calorimetry (DSC) studies of similar compounds .

Structural and Functional Data Table

Research Findings and Implications

- Steric Effects: The 4-fluorophenyl group in this compound induces nonplanar conformations due to steric repulsion with adjacent groups, as seen in metalloporphyrin analogs . This distortion may influence its reactivity and crystallinity.

- Halogen Interactions : Bromine atoms in similar compounds participate in halogen bonding (e.g., Br⋯O), which can direct crystal packing and enhance thermal stability .

- Pharmacological Relevance : While fentanyl-related butanamides (e.g., para-fluorobutyrylfentanyl) exhibit opioid activity, the target compound’s lack of a piperidine ring suggests divergent biological applications .

Biological Activity

2-Bromo-N-(4-fluorophenyl)butanamide is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This document provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H11BrFNO

- IUPAC Name : this compound

- CAS Number : 1119452-35-5

This compound features a bromine atom and a fluorophenyl group attached to a butanamide backbone, which contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound is believed to affect the following processes:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Binding : The compound could bind to specific receptors, influencing signal transduction pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting potential applications as an antimicrobial agent . -

Cytotoxic Effects :

Research conducted on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The study highlighted its potential as a chemotherapeutic agent . -

Anti-inflammatory Properties :

In vitro experiments demonstrated that this compound effectively reduces levels of pro-inflammatory cytokines. This finding positions the compound as a candidate for further development in treating inflammatory diseases .

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| 2-Bromo-N-(2-fluorophenyl)butanamide | Low | Moderate | Minimal |

| N-(4-fluorophenyl)butanamide | None | Low | Moderate |

This comparison illustrates that this compound exhibits superior biological activities compared to its analogs, particularly in terms of cytotoxicity and anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.